molecular formula C20H20N2O4 B11150079 N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline

N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline

Cat. No.: B11150079
M. Wt: 352.4 g/mol
InChI Key: FITZDCJYBPTPMZ-UHFFFAOYSA-N
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Description

N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This compound is characterized by the presence of an acridine moiety linked to a norvaline residue through an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline typically involves the reaction of 9-oxoacridine-10-acetic acid with norvaline. The reaction is carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted acridine derivatives, hydroxylated compounds, and other functionalized derivatives .

Scientific Research Applications

N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline involves its interaction with molecular targets such as DNA and enzymes. The acridine moiety intercalates into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also inhibit specific enzymes involved in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(9-oxoacridin-10(9H)-yl)acetyl]norvaline is unique due to the presence of the norvaline residue, which imparts distinct biological properties and enhances its potential as a therapeutic agent. The combination of the acridine moiety with norvaline allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

2-[[2-(9-oxoacridin-10-yl)acetyl]amino]pentanoic acid

InChI

InChI=1S/C20H20N2O4/c1-2-7-15(20(25)26)21-18(23)12-22-16-10-5-3-8-13(16)19(24)14-9-4-6-11-17(14)22/h3-6,8-11,15H,2,7,12H2,1H3,(H,21,23)(H,25,26)

InChI Key

FITZDCJYBPTPMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)O)NC(=O)CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31

Origin of Product

United States

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